tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C14H28N2O2. It is a derivative of piperidine and is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method is the reaction of tert-butyl carbamate with 1-isopropylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl (piperidin-3-ylmethyl)carbamate: A similar compound with a different piperidine substitution pattern
Uniqueness
tert-Butyl ((1-isopropylpiperidin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications where other carbamate derivatives may not be suitable .
Properties
Molecular Formula |
C14H28N2O2 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl N-[(1-propan-2-ylpiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)16-8-6-7-12(10-16)9-15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17) |
InChI Key |
CTEDAWRVIZUXKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC(C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.